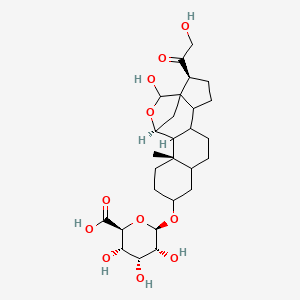

Tetrahydroaldosterone-3-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydroaldosterone-3-glucuronide, also known as ta-ga, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, this compound is considered to be a steroid conjugate lipid molecule. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm.

This compound is a steroid glucosiduronic acid.

Aplicaciones Científicas De Investigación

Diagnostic Applications

Primary Aldosteronism Screening

Tetrahydroaldosterone-3-glucuronide serves as a reliable biomarker for diagnosing primary aldosteronism (PA), a condition characterized by excessive production of aldosterone. A study demonstrated that the urinary excretion of tetrahydroaldosterone could differentiate PA from essential hypertension with a sensitivity of 96% and specificity of 95% . This high diagnostic accuracy makes it a preferred choice over other parameters like plasma aldosterone and renin activity, which often yield false-positive results .

Comparison with Other Markers

The following table summarizes the sensitivity and specificity of various diagnostic markers for primary aldosteronism:

| Marker | Sensitivity (%) | Specificity (%) |

|---|---|---|

| This compound | 96 | 95 |

| Plasma Aldosterone | 89 | 85 |

| Free Aldosterone | 87 | 85 |

| Plasma Aldosterone/Renin Ratio | 85 | 91 |

| Aldosterone-18-glucuronide | 71 | 85 |

This data highlights the superior performance of this compound in clinical settings .

Metabolic Pathways

Tetrahydroaldosterone is primarily synthesized in the liver through the glucuronidation process, where it is conjugated with glucuronic acid for excretion. This metabolic pathway is essential for the elimination of aldosterone from the body. The enzyme uridine diphosphate-glucuronosyltransferase (UGT) plays a pivotal role in this process, particularly UGT2B7, which is involved in the glucuronidation of both aldosterone and its metabolites .

Implications in Health Conditions

Obesity and Hypertension

Research indicates that weight loss in obese patients correlates with decreased levels of this compound. A ten-month study revealed that successful weight reduction led to significant decreases in urinary levels of this metabolite, suggesting a link between aldosterone metabolism and blood pressure regulation during weight loss interventions . This finding underscores the potential of targeting aldosterone pathways in managing hypertension associated with obesity.

Drug Interactions

Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit the glucuronidation of aldosterone, potentially leading to increased levels of this hormone in the renal system. Such interactions could affect electrolyte balance and blood pressure regulation, highlighting the importance of understanding drug metabolism involving this compound .

Future Research Directions

Further studies are needed to explore the comprehensive role of this compound in various metabolic disorders and its potential as a therapeutic target. Understanding its interactions with other hormones and medications could provide insights into personalized treatment strategies for conditions like hypertension and primary aldosteronism.

Propiedades

Número CAS |

20605-81-6 |

|---|---|

Fórmula molecular |

C27H40O11 |

Peso molecular |

540.6 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-[[(2S,14S,16S)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-11-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H40O11/c1-26-7-6-12(36-24-21(32)19(30)20(31)22(38-24)23(33)34)8-11(26)2-3-13-14-4-5-15(16(29)10-28)27(14)9-17(18(13)26)37-25(27)35/h11-15,17-22,24-25,28,30-32,35H,2-10H2,1H3,(H,33,34)/t11?,12?,13?,14?,15-,17+,18?,19-,20+,21-,22+,24-,25?,26+,27?/m1/s1 |

Clave InChI |

CGIURIOFMWUPSV-RUQPETGGSA-N |

SMILES |

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

SMILES isomérico |

C[C@]12CCC(CC1CCC3C2[C@@H]4CC5(C3CC[C@@H]5C(=O)CO)C(O4)O)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Key on ui other cas no. |

20605-81-6 |

Descripción física |

Solid |

Sinónimos |

11 beta,18-epoxy-18,21-dihydroxy-20-oxo-5 beta-pregnan-3 alpha-yl beta-D-glucopyranosiduronic acid TA-GA tetrahydroaldosterone 3 beta-glucosiduronic acid tetrahydroaldosterone-3-glucuronide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.